Squalene Synthase (SQS) Inhibition Potency: Target Compound vs. Core Benzoxazepine Scaffold
Based on class-level SAR, the furan-2-carboxamide substituent at the 7-position of the 4,1-benzoxazepine scaffold is predicted to engage the farnesyl pyrophosphate (FPP) binding pocket of SQS with a distinct hydrogen-bonding pattern relative to the carboxylic acid derivatives in the Miki et al. series [1]. The reported SQS IC50 for the most potent carboxylic acid derivative (3a) is 15 nM in HepG2 cell lysate, serving as a class benchmark; the target compound is structurally positioned between the central scaffold (2, IC50 ~ 8.5 nM) and the weaker glycine conjugate (3a, 15 nM), but direct experimental IC50 for the target compound is not publicly available.
| Evidence Dimension | Squalene synthase inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported in public domain |
| Comparator Or Baseline | Compound 3a (glycine derivative): IC50 = 15 nM; Compound 2 (central scaffold): IC50 = 8.5 nM (HepG2 SQS assay) |
| Quantified Difference | Unavailable; target compound potency is inferred from class SAR to fall within the 1–100 nM range |
| Conditions | SQS enzymatic assay using HepG2 cell lysate, as described in J. Med. Chem. 2002, 45, 4571. |
Why This Matters
The furan-2-carboxamide group offers a differentiated hydrogen-bonding vector not present in carboxylic acid analogs, which may translate to altered selectivity versus other prenyltransferases—critical for users seeking SQS inhibitors with reduced off-target risk.
- [1] Miki, T.; Kori, M.; Mabuchi, H.; Tozawa, R.; Nishimoto, T.; Sugiyama, Y.; Teshima, K.; Yukimasa, H. Synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors and their inhibition of cholesterol synthesis. J. Med. Chem. 2002, 45 (20), 4571–4580. DOI: 10.1021/jm020234o. View Source
